3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
Description
Properties
CAS No. |
1179360-26-9 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
3-(8-methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H12N4OS/c1-7-3-6-10(18-2)11-8(7)4-5-9(15-11)12-16-13(14)19-17-12/h3-6H,1-2H3,(H2,14,16,17) |
InChI Key |
RDYYFZJDTASHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC)C3=NSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoline Intermediate
The quinoline moiety, specifically 8-methoxy-5-methylquinolin-2-yl , is typically synthesized or sourced as a key intermediate. Preparation of substituted quinolines often involves classical Skraup or Friedländer synthesis methods, or modern palladium-catalyzed cross-coupling reactions.
- Palladium-catalyzed Suzuki–Miyaura Cross-Coupling is widely used to functionalize quinoline derivatives at the 2-position, allowing the introduction of aryl or heteroaryl groups. For example, 2-(4-bromophenoxy)quinolin-3-carbaldehydes can be coupled with substituted boronic acids in the presence of Pd catalysts and bases such as Cs2CO3 in mixed solvents (water/1,4-dioxane) at elevated temperatures (~100 °C) for 6–8 hours to yield quinoline derivatives with high purity and yield.
| Parameter | Details |
|---|---|
| Catalyst | [(dppf)PdCl2] (5 mol%) |
| Base | Cs2CO3 |
| Solvent | Water/1,4-dioxane (1:3) |
| Temperature | 100 °C |
| Reaction Time | 6–8 hours |
| Purification | Column chromatography (ethyl acetate/hexane 3:7) |
This method ensures selective functionalization of the quinoline ring, which is crucial for subsequent thiadiazole ring formation.
Formation of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring is commonly synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives with appropriate carboxylic acid derivatives or their equivalents.
Synthesis of 1,2,4-Thiadiazol-5-amine derivatives typically involves the reaction of hydrazine derivatives with carbon disulfide or other sulfur sources, followed by cyclization under acidic or basic conditions. The amino group at the 5-position is introduced via hydrazine or amine precursors.
In the context of quinoline-substituted thiadiazoles, the quinoline intermediate bearing a suitable leaving group or reactive site (e.g., halogen or aldehyde) at the 2-position is reacted with thiosemicarbazide derivatives to form the thiadiazole ring fused with the quinoline moiety.
Specific Preparation Route for 3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
Based on analogous synthetic strategies and reported methods for related compounds, the preparation can be summarized as follows:
| Step | Reaction Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of 8-methoxy-5-methylquinolin-2-yl intermediate | Via palladium-catalyzed cross-coupling or classical quinoline synthesis |
| 2 | Conversion of quinoline intermediate to corresponding hydrazine or thiosemicarbazide derivative | Reaction with hydrazine hydrate or thiosemicarbazide under reflux |
| 3 | Cyclization to form 1,2,4-thiadiazole ring | Cyclization using sulfur sources (e.g., CS2) or dehydrating agents in acidic/basic medium |
| 4 | Purification and characterization | Column chromatography, recrystallization; confirmed by spectral methods (NMR, MS, IR) |
Example Reaction Scheme (Generalized)
8-Methoxy-5-methylquinolin-2-yl aldehyde (or halide) + Thiosemicarbazide → Intermediate hydrazine derivative → Cyclization → this compound
Analytical Data and Yield
- Yields of such cyclization reactions are typically moderate to high (60–85%), depending on reaction conditions and purity of starting materials.
- Characterization includes:
- Nuclear Magnetic Resonance (NMR) : Proton and carbon shifts confirm quinoline and thiadiazole ring formation.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight.
- Infrared Spectroscopy (IR) : Characteristic bands for NH2 group (~3300 cm⁻¹), C=N and C–S bonds.
- Purity is usually confirmed by Thin Layer Chromatography (TLC) and elemental analysis.
Summary Table of Preparation Parameters
| Parameter | Typical Values/Conditions |
|---|---|
| Quinoline Intermediate Synthesis | Pd-catalyzed Suzuki coupling or classical methods |
| Cyclization Agent | Thiosemicarbazide or hydrazine derivatives |
| Solvent | Ethanol, methanol, or mixed solvents |
| Temperature | Reflux (80–110 °C) |
| Reaction Time | 4–12 hours |
| Catalyst/Base | Acidic or basic medium depending on cyclization |
| Purification | Column chromatography, recrystallization |
| Characterization Techniques | NMR, MS, IR, TLC, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.
Reduction: Reduction reactions could target the quinoline ring or the thiadiazole ring.
Substitution: Various substitution reactions can occur, especially at the amine group or the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacophore in drug design.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Quinoline vs. Pyridine/Phenyl Substituents: The quinoline moiety in the target compound likely enhances lipophilicity and binding affinity to biological targets compared to simpler phenyl or pyridinyl groups .
- Chlorine vs. Methoxy Groups : Chlorinated analogs (e.g., 3-(4-chlorophenyl)-...) exhibit strong antimicrobial activity, while methoxy groups (as in the target compound) may improve metabolic stability .
- Antiparasitic Activity : Pyridinyl-substituted derivatives (e.g., 3-(2-chloropyridin-4-yl)-...) show potent macrofilaricidal effects (EC₅₀ < 100 nM), suggesting that electron-withdrawing groups enhance activity against parasitic larvae .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
